molecular formula C23H20N2O6 B3640165 3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

Cat. No.: B3640165
M. Wt: 420.4 g/mol
InChI Key: YBHJXLPGXJRSBO-UHFFFAOYSA-N
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Description

3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of methoxyphenoxy, acetyl, and amino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 2-(2-Methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The resulting 2-(2-methoxyphenoxy)acetic acid is then acetylated using acetic anhydride to form 2-(2-methoxyphenoxy)acetyl chloride.

    Amidation: The acetyl chloride is reacted with 2-aminobenzoic acid to form the intermediate 2-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid.

    Final Amidation: The intermediate is further reacted with 3-aminobenzoic acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the acetyl and benzoyl moieties can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or various alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-[[2-[[2-(2-Hydroxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid.

    Reduction: Formation of 3-[[2-[[2-(2-Methoxyphenoxy)ethyl]amino]benzyl]amino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoic acid
  • 3-[[2-[[2-(2-Hydroxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
  • 3-[[2-[[2-(2-Methoxyphenoxy)ethyl]amino]benzyl]amino]benzoic acid

Uniqueness

3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[2-[[2-(2-methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-30-19-11-4-5-12-20(19)31-14-21(26)25-18-10-3-2-9-17(18)22(27)24-16-8-6-7-15(13-16)23(28)29/h2-13H,14H2,1H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHJXLPGXJRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
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3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
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3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
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3-[[2-[[2-(2-Methoxyphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
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